

Technical Guide: Physical and Spectral Data for y-Butyrolactone-d6

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Compound of Interest		
Compound Name:	γ-Butyrolactone-d6	
Cat. No.:	B1163200	Get Quote

This technical guide provides a comprehensive overview of the physical and spectral properties of γ -Butyrolactone-d6 (GBL-d6), a deuterated isotopologue of the organic solvent γ -Butyrolactone. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize deuterated compounds in their work.

Physical and Chemical Properties

y-Butyrolactone-d6 is a colorless liquid. Its fundamental physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	93720-64-8
Molecular Formula	C4D6O2
Molecular Weight	92.14 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	204 °C (at 760 mmHg)
Density	1.201 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.434



Spectral Data Analysis

The following tables detail the key spectral data for **y-Butyrolactone-d6**, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectrum	Data
¹ H NMR	Due to deuteration, the proton spectrum is expected to show only residual peaks of the non-deuterated compound or impurities.
¹³ C NMR	Chemical Shift (δ) ppm: 177.3 (C=O), 68.3 (C-O), 28.9, 21.6

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~1770 cm ⁻¹	C=O (carbonyl) stretching, characteristic of a five-membered lactone ring.
~2200-2100 cm ⁻¹	C-D (carbon-deuterium) stretching vibrations.
~1170 cm ⁻¹	C-O (ester) stretching.

Mass Spectrometry (MS)

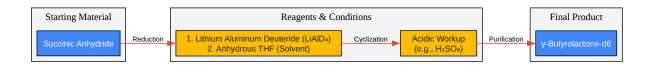
Mass spectrometry data is used to confirm the molecular weight and isotopic enrichment.

m/z (Mass-to-charge ratio)	Assignment
92.08	[M]+, Molecular ion peak corresponding to C ₄ D ₆ O ₂ .



Experimental Workflow: Synthesis of y-Butyrolactone-d6

The following diagram illustrates a common synthetic pathway for **y-Butyrolactone-d6**, starting from succinic anhydride. The process involves the reduction of the anhydride using a deuterated reducing agent.



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Caption: Synthetic workflow for y-Butyrolactone-d6 via reduction of succinic anhydride.

Experimental Protocols

The data presented in this guide are obtained through standard analytical techniques. The generalized protocols for these methods are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon framework of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The neat liquid sample of **γ-Butyrolactone-d6** (approx. 0.5-0.7 mL) is placed directly into a 5 mm NMR tube. A capillary containing a lock solvent (e.g., D₂O) or an external lock may be used.
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the ¹³C frequency.
 - A proton-decoupled ¹³C spectrum is acquired.



- Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced relative to a standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: A small drop of the neat **y-Butyrolactone-d6** liquid is placed between two polished salt plates (typically NaCl or KBr). The plates are pressed together to form a thin liquid film.
- Acquisition:
 - A background spectrum of the clean, empty salt plates is collected.
 - The sample is placed in the spectrometer's sample holder.
 - The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after being ratioed against the background spectrum.

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and isotopic purity of the compound.
- Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source coupled to a mass analyzer (e.g., a quadrupole).
- Sample Introduction: The volatile liquid sample is introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.
- Acquisition:



- In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.
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